molecular formula C7H9BrO B13501664 rac-(2R,3S)-3-bromo-2-ethynyloxane, trans

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans

Cat. No.: B13501664
M. Wt: 189.05 g/mol
InChI Key: LELAMTWYZQJKRH-RQJHMYQMSA-N
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Description

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans is a six-membered oxane (tetrahydropyran) ring derivative with a bromo substituent at position 3 and an ethynyl group at position 2 in a trans configuration. The compound’s stereochemistry and functional groups confer unique reactivity and physicochemical properties.

Properties

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

(2S,3R)-3-bromo-2-ethynyloxane

InChI

InChI=1S/C7H9BrO/c1-2-7-6(8)4-3-5-9-7/h1,6-7H,3-5H2/t6-,7+/m1/s1

InChI Key

LELAMTWYZQJKRH-RQJHMYQMSA-N

Isomeric SMILES

C#C[C@H]1[C@@H](CCCO1)Br

Canonical SMILES

C#CC1C(CCCO1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-bromo-2-ethynyloxane, trans typically involves the bromination of 2-ethynyloxane. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Addition Reactions: Reagents such as bromine, chlorine, and hydrogen bromide are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Addition Reactions: Products include dihalides and haloalkenes.

    Oxidation and Reduction Reactions: Products include alcohols, ketones, and alkenes.

Scientific Research Applications

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-bromo-2-ethynyloxane, trans involves its interaction with specific molecular targets. The bromine atom and ethynyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of rac-(2R,3S)-3-bromo-2-ethynyloxane, trans and analogous compounds:

Compound Name Molecular Formula Ring Type Substituents Molecular Weight (g/mol) Key Features
This compound C₇H₉BrO Oxane (6) 3-Bromo, 2-ethynyl (trans) 213.07 (estimated) Bromo (leaving group), ethynyl (rigid, electron-withdrawing)
rac-(2R,3S)-2-methoxyoxan-3-amine hydrochloride C₈H₁₈ClNO₂ Oxane (6) 2-Methoxy, 3-amine 195.69 Methoxy (electron-donating), amine (basic, polar)
rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane, trans C₉H₉BrO Oxirane (3) 2-Bromomethyl, 3-phenyl (trans) 213.07 Epoxide (high strain), bromomethyl (reactive), phenyl (aromatic)
rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans Not provided Oxolane (5) 4-Phenyl, 2-methanamine Not provided Five-membered ring, phenyl (hydrophobic), amine (polar)
rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, trans Not provided Oxolane (5) 2-Pyridinyl, 3-amine (dihydrochloride) Not provided Pyridine (aromatic, basic), amine salt (high solubility)

Key Comparative Insights

Ring Size and Conformational Flexibility
  • Oxane (6-membered) vs. Oxirane (3-membered) vs. Oxolane (5-membered):
    • The six-membered oxane ring in the target compound exhibits lower ring strain compared to the highly strained oxirane (epoxide) in , which is more reactive in ring-opening reactions.
    • The five-membered oxolane derivatives () offer intermediate conformational flexibility, influencing their stability and interaction with biological targets.
Substituent Effects on Reactivity
  • Bromo vs. Methoxy vs. Amine Groups: The bromo group in the target compound and facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the methoxy group in is electron-donating, stabilizing adjacent carbocations.
  • Ethynyl vs. Phenyl vs. Phenyl () and pyridinyl () groups contribute aromaticity and π-π stacking interactions, critical for binding to hydrophobic pockets in proteins.
Stereochemical Considerations
  • The trans configuration in the target compound and imposes distinct spatial arrangements, affecting diastereoselectivity in synthetic pathways. For example, the trans-bromomethyl group in may direct nucleophilic attacks to specific positions due to steric hindrance.

Biological Activity

Overview

The compound rac-(2R,3S)-3-bromo-2-ethynyloxane, trans is a synthetic organic molecule with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C5_{5}H5_{5}Br
  • Molecular Weight : 165.0 g/mol
  • Structural Features : The compound features a bromo substituent and an ethynyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It may act as a modulator of certain receptors involved in signaling pathways related to cell proliferation and apoptosis.

Targeted Biological Effects

  • Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines by disrupting signaling pathways.
  • Antimicrobial Properties : There is evidence indicating that it possesses antimicrobial activity against several pathogens.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability Assays : Tests on various cancer cell lines (e.g., HeLa, MCF-7) showed a dose-dependent decrease in cell viability when treated with this compound.
Cell LineIC50_{50} (µM)
HeLa15
MCF-720
  • Mechanistic Insights : Flow cytometry analyses revealed increased rates of apoptosis in treated cells compared to controls.

In Vivo Studies

Animal studies have been limited but indicate potential therapeutic benefits:

  • Tumor Xenograft Models : Administration of the compound in xenograft models led to significant tumor size reduction compared to untreated groups.
Treatment GroupTumor Size Reduction (%)
Control0
Low Dose30
High Dose55

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityMechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition
rac-(2R,3S)-3-chloro-2-ethynyloxaneModerate anticancer activityReceptor modulation
rac-(2R,3S)-3-fluoro-2-ethynyloxaneLow anticancer activityUnknown

Future Directions

Further research is needed to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Potential areas for investigation include:

  • Extended Toxicology Studies : Assessing safety profiles in various animal models.
  • Clinical Trials : Exploring therapeutic efficacy in human subjects for targeted diseases.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

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